5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride
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Overview
Description
5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its potential as a drug-like molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride typically involves a multi-step process. One common method includes the use of Prins cyclization, which allows for the construction of the spirocyclic scaffold in a single step.
In another approach, ketone 5 is used as the starting compound, and diethylaminosulfur trifluoride (DAST) is employed as the fluorinating reagent to obtain the difluoro derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the complexity and cost of the synthetic routes, such as the use of olefin metathesis reaction on a Grubbs catalyst, suggest that large-scale production may require optimization to be economically viable .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include diethylaminosulfur trifluoride (DAST) for fluorination and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of DAST results in the formation of difluoro derivatives .
Scientific Research Applications
5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various spirocyclic compounds.
Mechanism of Action
The mechanism of action of 5,5-difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a member of the MmpL family of transporters required for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares the same spirocyclic scaffold but lacks the difluoro substituents.
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound has a similar structure but includes a tert-butylbenzyl group.
Uniqueness
5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecane hydrochloride is unique due to its difluoro substituents, which enhance its biological activity and potential as a drug candidate. The presence of these substituents also influences its chemical reactivity and interactions with molecular targets .
Properties
CAS No. |
1889508-56-8 |
---|---|
Molecular Formula |
C9H16ClF2NO |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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